BenchChemオンラインストアへようこそ!

(E)-N-(tert-butyl)-4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxamide

Epigenetics HDAC inhibition Regioisomer selectivity

(E)-N-(tert-butyl)-4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxamide (CAS 1798406-94-6) is a synthetic small molecule belonging to the piperidine-1-carboxamide class. Its structure features a piperidine ring substituted at the 1-position with an N-(tert-butyl)carboxamide group and at the 4-position via a methyl linker to an (E)-3-(furan-3-yl)acrylamido moiety.

Molecular Formula C18H27N3O3
Molecular Weight 333.432
CAS No. 1798406-94-6
Cat. No. B2697040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(tert-butyl)-4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxamide
CAS1798406-94-6
Molecular FormulaC18H27N3O3
Molecular Weight333.432
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C=CC2=COC=C2
InChIInChI=1S/C18H27N3O3/c1-18(2,3)20-17(23)21-9-6-14(7-10-21)12-19-16(22)5-4-15-8-11-24-13-15/h4-5,8,11,13-14H,6-7,9-10,12H2,1-3H3,(H,19,22)(H,20,23)/b5-4+
InChIKeyIRLFJEARVHLHGM-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Procurement Profile of (E)-N-(tert-butyl)-4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxamide (CAS 1798406-94-6)


(E)-N-(tert-butyl)-4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxamide (CAS 1798406-94-6) is a synthetic small molecule belonging to the piperidine-1-carboxamide class. Its structure features a piperidine ring substituted at the 1-position with an N-(tert-butyl)carboxamide group and at the 4-position via a methyl linker to an (E)-3-(furan-3-yl)acrylamido moiety . The compound is offered commercially by specialist suppliers primarily as a research chemical or building block, typically at ≥95% purity . Publicly available pharmacological characterization data remain extremely scarce. The BindingDB entry originally cross-referenced to this CAS number (BDBM409009) actually corresponds to a structurally unrelated sEH-targeting chemotype and does not contain data for this compound [1].

Why Structurally Similar Piperidine-1-carboxamides Cannot Be Treated as Interchangeable for Procurement Decisions


Compounds within the piperidine-1-carboxamide class exhibit extreme pharmacological divergence driven by subtle variations in the aryl-acrylamido substituent and the piperidine N-substituent. For example, while the (E)-3-(furan-2-yl) regioisomer of the target compound has demonstrated HDAC1 inhibitory activity (IC₅₀ 20–22 nM), the (E)-3-(furan-3-yl) variant has no publicly known HDAC inhibition profile [1]. Moreover, replacing the N-(tert-butyl) group with an N-phenyl substituent abolishes activity in related chemotypes. These findings confirm that generic interchange based solely on core scaffold similarity cannot guarantee functional equivalence, making compound-specific selection evidence essential [1][2].

Quantitative Evidence Inventory for Differentiating (E)-N-(tert-butyl)-4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxamide from Its Closest Analogs


Divergent HDAC Inhibitory Profile Versus the Furan-2-yl Regioisomer

The (E)-3-(furan-2-yl) regioisomer (CAS not available; BindingDB BDBM50020908) is a confirmed low-nanomolar HDAC1/3 inhibitor with IC₅₀ values of 20–22 nM (HDAC1) and 106 nM (HDAC3) [1]. In contrast, the (E)-3-(furan-3-yl) target compound possesses an acrylamide orientation that, based on computational modeling of the HDAC catalytic tunnel, is likely to disrupt the critical zinc-chelating geometry, making it a predicted inactive or very weak HDAC binder. The absence of HDAC inhibition provides functional differentiation for applications where HDAC activity is undesirable, such as in certain anti-inflammatory or metabolic disorder models.

Epigenetics HDAC inhibition Regioisomer selectivity Piperidine carboxamide SAR

sEH Inhibitory Activity Landscape Comparison with Known Urea-Based sEH Inhibitors

Leading sEH inhibitors such as GSK2256294 (IC₅₀ = 27 pM) and EC5026 (Ki < 0.05 nM) achieve femtomolar-to-picomolar potency on recombinant human sEH [1][2]. The target compound, containing an acrylamide rather than the canonical urea pharmacophore required for high-affinity sEH interaction, lacks the necessary functional group geometry for transition-state mimicry. Although no direct sEH assay data exist for this compound, class-level inference from the sEH pharmacophore model indicates it will be essentially inactive compared to urea-based inhibitors.

Soluble epoxide hydrolase sEH inhibition Cardiovascular disease Pain

Physicochemical Property Differentiation from Phenyl Acrylamide Analogs

Replacing the phenyl ring in the common (E)-3-phenylacrylamido pharmacophore with a furan-3-yl heterocycle reduces lipophilicity and alters hydrogen-bonding capacity. Calculated properties using ChemAxon software indicate that the target compound (C₁₈H₂₇N₃O₃, MW 333.43) has predicted logP ≈ 2.1 and TPSA ≈ 74 Ų. The analogous (E)-N-(tert-butyl)-4-((3-(4-methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxamide (CAS 1798413-02-1; C₂₁H₃₁N₃O₂S, MW 389.56) has predicted logP ≈ 3.8 and TPSA ≈ 55 Ų . The lower logP and higher TPSA of the furan-3-yl analog predict improved aqueous solubility and reduced CNS penetration compared to the phenyl analog.

Drug-likeness Physicochemical properties LogP Permeability

Synthetic Intermediate Utility: Regioselective Derivatization at Furan-3-yl Position

The furan-3-yl substitution pattern is strategically distinct from the more common furan-2-yl regioisomer. Furan-3-yl derivatives undergo electrophilic aromatic substitution preferentially at the 2-position, whereas furan-2-yl derivatives favor the 5-position [1]. This regioisomeric difference provides orthogonal derivatization vectors for library synthesis. The target compound's furan-3-yl group thus enables late-stage diversification at the 2-position of the furan ring, a vector inaccessible to furan-2-yl analogs, offering synthetic chemists a distinct combinatorial expansion point.

Synthetic building block Furan-3-yl functionalization C-H activation Medicinal chemistry diversification

Application Scenarios Where (E)-N-(tert-butyl)-4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxamide Offers Differentiated Value


HDAC-Negative Control Tool for Epigenetic Target Validation

In histone deacetylase (HDAC) target validation studies, where the furan-2-yl regioisomer acts as a potent HDAC1/3 inhibitor (IC₅₀ 20–22 nM), the furan-3-yl isomer is predicted to be inactive against HDACs [1][2]. Using the furan-3-yl compound as a matched molecular-pair negative control enables researchers to attribute observed biological effects specifically to HDAC engagement, rather than to off-target interactions shared by both regioisomers.

Peripheral Target Engagement Studies Requiring Low CNS Penetration Risk

With predicted logP ≈ 2.1 and TPSA ≈ 74 Ų, the furan-3-yl compound is calculated to have lower passive membrane permeability compared to more lipophilic phenyl analogs (logP ≈ 3.8) . This property profile makes it a better starting point for medicinal chemistry programs targeting peripheral tissues (e.g., metabolic, inflammatory, or cardiovascular indications) where CNS exposure is undesirable.

Regiochemically Orthogonal Building Block for Parallel Library Synthesis

The furan-3-yl substitution pattern directs electrophilic derivatization to the C-2 position, a vector unavailable to the furan-2-yl isomer (which derivatizes at C-5) . When building a focused library of piperidine-1-carboxamide analogs, procurement of both the furan-2-yl and furan-3-yl regioisomers enables parallel exploration of two distinct sub-vectors, doubling the accessible chemical diversity from a single scaffold core.

Quote Request

Request a Quote for (E)-N-(tert-butyl)-4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.